1-Chloro-2,5-dimethyl-3-nitrobenzene

概要

説明

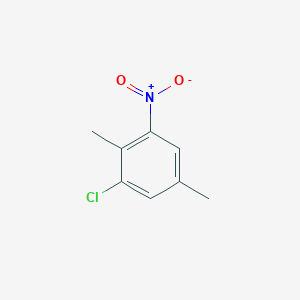

1-Chloro-2,5-dimethyl-3-nitrobenzene is an aromatic compound with the molecular formula C8H8ClNO2. It is characterized by a benzene ring substituted with a chlorine atom, two methyl groups, and a nitro group. This compound is used in various scientific and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: 1-Chloro-2,5-dimethyl-3-nitrobenzene can be synthesized through the nitration of 2-chloro-1,4-dimethylbenzene. The process involves the following steps:

Nitration Reaction: 2-chloro-1,4-dimethylbenzene is dissolved in concentrated sulfuric acid and cooled to 0-5°C. Concentrated nitric acid is then added dropwise to the solution over 20 minutes. The reaction mixture is stirred at 0-5°C for 30 minutes.

Workup: The reaction mixture is poured into a mixture of ice and saturated aqueous potassium carbonate solution. The organic layer is extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity.

化学反応の分析

1-Chloro-2,5-dimethyl-3-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.

Major Products Formed:

- Reduction of the nitro group yields 1-chloro-2,5-dimethyl-3-aminobenzene.

- Oxidation of the methyl groups produces 1-chloro-2,5-dicarboxy-3-nitrobenzene.

科学的研究の応用

1-Chloro-2,5-dimethyl-3-nitrobenzene is utilized in various scientific research fields:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its ability to undergo various chemical transformations.

Material Science: It is employed in the production of advanced materials with specific properties.

作用機序

The mechanism of action of 1-chloro-2,5-dimethyl-3-nitrobenzene involves its ability to participate in electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic attack, directing incoming electrophiles to the meta position relative to the nitro group . This property is exploited in various synthetic applications to achieve selective substitution patterns.

類似化合物との比較

1-Chloro-2,5-dimethyl-3-nitrobenzene can be compared with other nitrobenzene derivatives:

1-Chloro-2-nitrobenzene: Similar in structure but lacks the methyl groups, making it less sterically hindered and more reactive in certain reactions.

1-Chloro-3-nitrobenzene: The nitro group is positioned differently, affecting the compound’s reactivity and the types of reactions it undergoes.

2,4-Dinitro-1-chlorobenzene: Contains two nitro groups, significantly increasing its electron-withdrawing effects and reactivity towards nucleophiles.

These comparisons highlight the unique reactivity and applications of this compound in various scientific and industrial contexts.

生物活性

1-Chloro-2,5-dimethyl-3-nitrobenzene (C8H9ClN2O2) is an organic compound characterized by a benzene ring with a chlorine atom and two methyl groups at specific positions, along with a nitro group. This compound has garnered attention due to its potential biological activities, including antimicrobial and cytotoxic effects. Understanding its biological mechanisms can provide insights into its applications in pharmaceuticals and environmental science.

- Molecular Formula : C8H9ClN2O2

- Molecular Weight : 185.61 g/mol

- Density : 1.3 g/cm³

- Boiling Point : Approximately 264.7 °C

- Solubility : Soluble in organic solvents like ethanol and acetone, but less soluble in water.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The presence of the nitro group is crucial as it can be reduced in microbial systems, leading to reactive intermediates that may disrupt cellular processes.

Table 1: Antimicrobial Activity Against Different Strains

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 µg/mL | |

| Staphylococcus aureus | 25 µg/mL | |

| Candida albicans | 30 µg/mL |

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines, such as prostate cancer cells (LNCaP and DU-145). These effects are attributed to the compound's ability to induce apoptosis and inhibit cell proliferation .

Table 2: Cytotoxicity Data on Cancer Cell Lines

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Aromatic Substitution : The nitro group can deactivate the aromatic ring, influencing further substitutions and interactions with biological targets.

- Reactive Intermediates Formation : Upon reduction in microbial systems, the nitro group generates reactive intermediates that can interfere with nucleic acids and proteins.

- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.

Study on Antibacterial Activity

A study published in Journal of Antimicrobial Chemotherapy evaluated the antibacterial properties of various nitroaromatic compounds, including this compound. It was found to be particularly effective against Staphylococcus aureus, showcasing its potential as a lead compound for antibiotic development .

Research on Cytotoxicity

In another study focusing on prostate cancer treatments, researchers investigated the cytotoxic effects of several substituted nitrobenzenes. The results indicated that this compound significantly inhibited the growth of cancer cells through apoptosis induction mechanisms .

特性

IUPAC Name |

1-chloro-2,5-dimethyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-3-7(9)6(2)8(4-5)10(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVFACWRHDRTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597814 | |

| Record name | 1-Chloro-2,5-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13711-22-3 | |

| Record name | 1-Chloro-2,5-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。